molecular formula C17H19N5OS2 B2959343 1-(4-methylpiperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868966-35-2

1-(4-methylpiperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2959343
CAS No.: 868966-35-2
M. Wt: 373.49
InChI Key: KORVTUZRTBTENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a novel synthetic compound provided for research and development purposes. This chemical features a hybrid structure incorporating multiple pharmacologically active motifs, including a 1,2,4-triazolo[4,3-b]pyridazine core, a thiophene ring, and a 4-methylpiperidine subunit. The 1,2,4-triazole and triazolopyridazine scaffolds are widely recognized in medicinal chemistry for their diverse biological activities, serving as key structures in therapeutic agents with demonstrated antimicrobial, anti-inflammatory, and antitumor properties . Furthermore, the thiophene moiety is a privileged structure in drug discovery, known to contribute to significant biological activities such as antimicrobial, anticancer, and anti-inflammatory effects . Compounds with a triazolopyridazine core have been identified as potent inhibitors of specific kinases, such as LRRK2, making them valuable tools for investigating neurodegenerative diseases like Parkinson's, autoimmune disorders, and cancer pathways . The specific presence of the sulfanyl linker and the 4-methylpiperidine group suggests potential for targeted interaction with enzymatic pockets. This molecule is intended for use in biochemical assay development, hit-to-lead optimization campaigns, and as a building block in the synthesis of more complex chemical entities for pharmaceutical research. Applications: • For research applications only. • A key intermediate in organic and medicinal chemistry synthesis. • A candidate for kinase inhibition screening and biochemical assay development. • A structural scaffold for exploring structure-activity relationships (SAR) in drug discovery. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-12-6-8-21(9-7-12)16(23)11-25-15-5-4-14-18-19-17(22(14)20-15)13-3-2-10-24-13/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORVTUZRTBTENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methylpiperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the thiophene group and the triazolopyridazine moiety. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(4-methylpiperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the piperidine ring, thiophene group, or triazolopyridazine moiety.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C₁₂H₁₇N₃OS, with a molecular weight of approximately 223.34 g/mol. The structural complexity arises from the presence of a piperidine ring, a thiophene moiety, and a triazole-pyridazine structure, which contribute to its biological activity.

Neuropharmacology

Research indicates that compounds similar to 1-(4-methylpiperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one may exhibit neuroprotective properties. These compounds are being studied for their potential to modulate neurotransmitter systems and provide therapeutic effects in conditions such as depression and anxiety. They may act on various receptors, including serotonin and dopamine receptors, which are critical in mood regulation.

Anticancer Activity

The compound's structure suggests potential anticancer activity due to the presence of the triazole and pyridazine rings, which have been associated with various anticancer agents. Preliminary studies indicate that derivatives of this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, compounds targeting c-KIT kinase mutations are being explored for their efficacy against gastrointestinal stromal tumors (GISTs) .

Enzyme Inhibition

The compound may function as an inhibitor of certain enzymes involved in metabolic pathways related to cancer and neurodegenerative diseases. Inhibiting these enzymes can disrupt abnormal cellular signaling pathways that lead to disease progression.

Modulation of Signaling Pathways

The unique arrangement of functional groups allows this compound to interact with various signaling pathways within cells. For example, it may influence pathways related to oxidative stress and inflammation, which are critical in both cancer and neurological disorders .

Case Studies and Experimental Findings

Several case studies highlight the potential applications of this compound:

Neuroprotective Effects

A study conducted on similar compounds demonstrated their ability to protect neuronal cells from oxidative damage induced by neurotoxic agents. This protective effect was attributed to the modulation of antioxidant enzyme activities .

Anticancer Research

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. These findings suggest that further exploration could lead to novel cancer therapies .

Data Table: Summary of Applications

Application AreaPotential MechanismCurrent Research Findings
NeuropharmacologyModulation of neurotransmitter systemsNeuroprotective effects observed
Anticancer ActivityInhibition of c-KIT kinaseInduction of apoptosis in cancer cells
Enzyme InhibitionDisruption of metabolic pathwaysEffective against specific enzyme targets
Signaling PathwaysInfluence on oxidative stress/inflammationModulation observed in experimental models

Mechanism of Action

The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with AZD5153 ([1,2,4]Triazolo[4,3-b]Pyridazine-Based BET Inhibitor)

  • Core Structure : Both compounds share the [1,2,4]triazolo[4,3-b]pyridazine core, critical for binding to BET bromodomains.
  • Substituents: Target Compound: Monovalent structure with thiophen-2-yl (electron-rich, π-π interactions) and 4-methylpiperidin-1-yl (enhanced lipophilicity). AZD5153: Bivalent structure with methoxy-piperidyl phenoxy linkers, enabling dual BRD4 binding and significantly higher potency (IC50 < 10 nM) .
  • Activity: AZD5153’s bivalent design confers superior BRD4 inhibition and in vivo efficacy (tumor growth suppression at 3 mg/kg) . The target compound’s monovalent architecture may reduce potency but improve pharmacokinetic parameters (e.g., solubility, metabolic stability).

Comparison with 1-{6-Methyl-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-5-yl}Ethan-1-One ()

  • Core Structure : The triazolothiazole core in ’s compound differs from the triazolopyridazine in the target compound, likely altering target specificity.
  • Substituents :
    • Target Compound : Thiophen-2-yl sulfanyl group vs. trifluoromethyl benzyl sulfanyl in . The thiophene’s lower electronegativity may enhance membrane permeability compared to the electron-withdrawing trifluoromethyl group.
  • Activity : Triazolothiazoles are less commonly associated with BET inhibition, suggesting divergent biological targets (e.g., kinase or protease inhibition) .

Comparison with Pyrimidine-Triazole Hybrid (Compound m6, )

  • Core Structure : Compound m6 uses a pyrimidine-triazole scaffold, distinct from the triazolopyridazine core, implying different binding modes.
  • Substituents: Target Compound: Methylpiperidine ethanone vs. m6’s piperazine and isopropyl-triazole groups.
  • Activity : m6’s pyrimidine-triazole structure is synthetically versatile but lacks documented BET activity, suggesting alternative applications (e.g., kinase inhibition) .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Target/Activity Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Thiophen-2-yl, 4-methylpiperidin-1-yl Potential BET inhibitor N/A
AZD5153 [1,2,4]Triazolo[4,3-b]pyridazine Bivalent methoxy-piperidyl phenoxy BRD4 (IC50 < 10 nM)
Compound m6 () Pyrimidine-triazole Chloro, isopropyl, piperazine Undisclosed
Compound Triazolo[3,2-b]thiazole Trifluoromethyl benzyl sulfanyl Likely non-BET

Key Findings and Implications

  • Core Heterocycle : The triazolopyridazine core (target compound, AZD5153) is strongly linked to BET inhibition, whereas triazolothiazoles () and pyrimidine-triazoles () target distinct pathways.
  • Substituent Effects :
    • Thiophen-2-yl may enhance membrane permeability vs. AZD5153’s methoxy group, which optimizes BRD4 binding.
    • Methylpiperidine could improve blood-brain barrier penetration compared to bulkier substituents in m6 .

Biological Activity

1-(4-methylpiperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article reviews the biological activities associated with this compound, drawing from diverse research findings and case studies.

Structural Characteristics

The compound features several notable structural components:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is often associated with various biological activities.
  • Triazole Moiety : Known for its role in enhancing the biological activity of compounds through diverse interactions.
  • Thiophene Group : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Sulfur Linkage : This feature may enhance binding affinity and stability within biological systems.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. The presence of multiple heterocycles may enhance the compound's ability to interact with microbial targets.

Anticancer Potential

Research indicates that derivatives of triazole and pyridazine structures often show anticancer activity. For example, compounds containing similar structures have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. A notable study found that triazolo-pyridazine derivatives exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 1.06 to 2.73 μM .

Anti-inflammatory Properties

Compounds featuring piperidine and thiophene rings have been documented to possess anti-inflammatory properties. The mechanism often involves modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacodynamics. Interaction studies typically involve:

  • Molecular Docking Simulations : These simulations help predict how the compound binds to specific enzymes or receptors.
  • In Vitro Assays : Testing the compound against various cell lines to assess its biological activity.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
4-MethylthiazoleContains a thiazole ringAntimicrobial
6-MethylpyrimidinePyrimidine ring with methyl substitutionAntiviral
2-AminothiopheneThiophene with amino groupAnticancer

This comparison highlights the diversity in biological activities that can arise from structural variations among similar compounds.

Study on Triazolo-Pyridazine Derivatives

A recent study focused on a series of triazolo-pyridazine derivatives that were synthesized and evaluated for their inhibitory activity against c-Met kinase. The most promising derivative exhibited an IC50 value comparable to known inhibitors, suggesting its potential as a therapeutic agent .

Anti-tubercular Activity Evaluation

Another investigation explored the anti-tubercular properties of related compounds, demonstrating significant activity against Mycobacterium tuberculosis. Compounds were found to have IC90 values ranging from 3.73 to 40.32 μM, indicating their potential in treating tuberculosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-methylpiperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one with high purity?

  • Methodological Answer : The synthesis typically involves coupling a triazolopyridazine core with a thioether-linked piperidine moiety. For example, amide bond formation using carbodiimide-based coupling agents (e.g., TBTU or HOBt) in anhydrous DMF with triethylamine as a base can achieve yields >75% . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol improves purity (>95%). Reaction monitoring via TLC and LC-MS is critical to minimize byproducts like unreacted starting materials or dimerization side products.

Q. How can researchers characterize the compound’s structure using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, piperidine methyl at δ 1.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (SHELXT for structure solution, SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry. Crystals grown via slow evaporation from acetonitrile/methanol mixtures (80:20 v/v) at 4°C are ideal .

Advanced Research Questions

Q. How should researchers design structure-activity relationship (SAR) studies to evaluate the compound’s biological activity?

  • Methodological Answer :

  • Core Modifications : Replace the thiophene ring with other heterocycles (e.g., furan, pyrrole) to assess electronic effects on target binding. Synthesize analogs with varying piperidine substituents (e.g., 4-ethylpiperidin-1-yl) to probe steric tolerance .
  • Assay Design : Use in vitro kinase inhibition assays (e.g., BRD4 bromodomain binding via fluorescence polarization) and correlate results with cellular assays (e.g., c-Myc downregulation in cancer cell lines). Dose-response curves (IC₅₀ values) and statistical analysis (e.g., ANOVA for replicate data) ensure robustness .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with BRD4 bromodomains. Prioritize poses with hydrogen bonds between the triazolopyridazine core and conserved asparagine residues (e.g., Asn140 in BRD4) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to rank analogs .

Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and logP values (HPLC-derived) to identify bioavailability issues. Poor solubility (logP >5) may explain in vivo inefficacy despite high in vitro potency .
  • Orthogonal Assays : Validate target engagement via CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance). For example, SPR with immobilized BRD4 protein confirms direct binding (KD <100 nM) if cellular assays show variability .

Q. What experimental approaches optimize the compound’s selectivity against off-target proteins?

  • Methodological Answer :

  • Kinome-Wide Profiling : Use Eurofins KinaseProfiler™ to screen against 468 kinases at 1 µM. Focus on structural analogs to identify selectivity cliffs (e.g., >50-fold selectivity over PI3Kα).
  • Covalent Docking : If off-target binding occurs, modify the sulfanyl group to a non-reactive substituent (e.g., methylene) and re-evaluate selectivity via ITC (Isothermal Titration Calorimetry) .

Data Analysis & Validation

Q. How should researchers statistically validate the reproducibility of synthetic yields or biological assays?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply a 3-factor Box-Behnken design (e.g., varying temperature, solvent ratio, catalyst loading) to optimize synthesis. Response surface methodology identifies critical parameters (e.g., temperature contributes 60% to yield variance) .
  • Bland-Altman Analysis : Compare inter-lab assay results (e.g., IC₅₀ values from two independent labs) to assess systematic bias. Limits of agreement (±1.96 SD) should fall within pre-defined thresholds (e.g., ±20% variability) .

Q. What strategies mitigate crystallographic disorder in the compound’s X-ray structure?

  • Methodological Answer :

  • Crystal Annealing : Flash-cool crystals to 100 K after soaking in cryoprotectant (e.g., 25% glycerol). Use SHELXL’s PART instruction to model disordered regions (e.g., piperidine ring conformers) with occupancy refinement .
  • Twinned Data Handling : For cases of merohedral twinning, reprocess data in XPREP (Bruker) and apply TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.